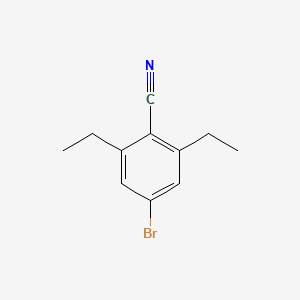

4-Bromo-2,6-diethylbenzonitrile

説明

4-Bromo-2,6-diethylbenzonitrile (CAS: 1200131-07-2) is a substituted benzonitrile derivative characterized by a bromine atom at the para position and ethyl groups at the 2 and 6 positions of the aromatic ring. This compound is primarily used in research and industrial applications, including organic synthesis and pharmaceutical intermediate preparation . Its commercial availability in varying quantities (1g to 5g) highlights its utility in laboratory-scale reactions .

特性

IUPAC Name |

4-bromo-2,6-diethylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-3-8-5-10(12)6-9(4-2)11(8)7-13/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMOUWSOUQOSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1C#N)CC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-diethylbenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2,6-diethylbenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of 4-Bromo-2,6-diethylbenzonitrile may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .

化学反応の分析

Types of Reactions: 4-Bromo-2,6-diethylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Coupling: Biaryl compounds with diverse functional groups.

Reduction: 4-Bromo-2,6-diethylbenzylamine.

科学的研究の応用

Chemical Synthesis Intermediates

4-Bromo-2,6-diethylbenzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that leads to the creation of more complex molecules.

Key Applications:

- Synthesis of Pharmaceuticals: It is utilized in the development of pharmaceutical agents, particularly those requiring specific aromatic substitutions.

- Material Science: The compound is involved in synthesizing polymers and other materials that exhibit unique properties due to the presence of bromine and nitrile groups.

Research indicates that compounds related to 4-bromo-2,6-diethylbenzonitrile exhibit biological activity, making them potential candidates for drug development.

Case Studies:

- Antimicrobial Properties: Studies have shown that derivatives of this compound may possess antimicrobial activity, which can be explored for developing new antibiotics.

- Insecticidal Applications: Similar compounds have been noted for their effectiveness in pest control, suggesting potential applications in agricultural chemistry.

Analytical Chemistry

4-Bromo-2,6-diethylbenzonitrile is also used in analytical chemistry as a reference standard in various chromatographic techniques.

Applications in Analysis:

- HPLC and LC-MS: The compound can be employed as a standard for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), aiding in the quantification of related compounds in complex mixtures.

Recent studies emphasize the need for further exploration into the synthetic pathways involving 4-bromo-2,6-diethylbenzonitrile. Research into its derivatives may unveil new compounds with enhanced biological activities or improved material properties.

Future Research Directions:

- Investigating the mechanism of action of its derivatives on microbial organisms to develop novel antimicrobial agents.

- Exploring its potential as a building block for new materials with tailored properties for electronic applications.

作用機序

The mechanism of action of 4-Bromo-2,6-diethylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

類似化合物との比較

Structural Analogs and Similarity Scores

Several structurally related compounds exhibit high similarity to 4-Bromo-2,6-diethylbenzonitrile, as determined by computational and experimental analyses:

| Compound Name | CAS Number | Similarity Score | Key Substituents |

|---|---|---|---|

| 4-Bromo-2,6-dichlorobenzonitrile | 57381-44-9 | 0.86 | Br (para), Cl (2,6) |

| 4-Bromo-2,6-dinitrobenzonitrile | 1272756-27-0 | 0.92 | Br (para), NO₂ (2,6) |

| 4-Bromo-2,6-difluorobenzonitrile | 123843-67-4 | 0.90 | Br (para), F (2,6) |

| 4-Amino-2,6-diethylbenzonitrile | N/A | N/A | NH₂ (para), C₂H₅ (2,6) |

| Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 | N/A | Br (para), F (2,6), COOCH₃ (meta) |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The bromine and nitrile groups are electron-withdrawing, while ethyl substituents (in 4-Bromo-2,6-diethylbenzonitrile) are electron-donating. This combination creates unique electronic effects, influencing reactivity in nucleophilic aromatic substitution compared to analogs like 4-Bromo-2,6-dichlorobenzonitrile (Cl is less electron-withdrawing than NO₂) .

- Steric Effects : Ethyl groups introduce steric hindrance, reducing reactivity in crowded reactions compared to smaller substituents like fluorine .

Physicochemical Properties

| Property | 4-Bromo-2,6-diethylbenzonitrile | 4-Bromo-2,6-difluorobenzonitrile | 4-Amino-2,6-diethylbenzonitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | 251.02 (estimated) | 235.0 | 187.26 (C₁₂H₁₅N₂) |

| Melting Point (°C) | Not reported | Not reported | 150–153 |

| Boiling Point (°C) | Not reported | Not reported | 339–341 |

| Solubility | Likely soluble in organic solvents | Soluble in DMSO, ethanol | Soluble in ethanol, toluene |

| Stability | Stable under inert conditions | Sensitive to moisture | Air-sensitive (amine oxidation) |

Notes:

- The amino-substituted analog (4-Amino-2,6-diethylbenzonitrile) has higher polarity due to the NH₂ group, enhancing solubility in polar solvents compared to the bromo derivative .

- 4-Bromo-2,6-dinitrobenzonitrile (NO₂ groups) is highly reactive in electrophilic substitutions but poses explosion risks under high heat .

生物活性

4-Bromo-2,6-diethylbenzonitrile (CAS No. 80058-84-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

4-Bromo-2,6-diethylbenzonitrile has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrN |

| Molecular Weight | 251.15 g/mol |

| Log P (Octanol/Water) | 3.86 |

| Solubility | Moderately soluble (0.0145 mg/ml) |

The biological activity of 4-bromo-2,6-diethylbenzonitrile is primarily attributed to its interactions with various biological targets. Notably, it has been studied for its inhibitory effects on certain enzymes and pathways involved in disease processes.

- Enzyme Inhibition :

- Antimicrobial Activity :

Biological Activity Data

Research findings indicate varying degrees of biological activity for 4-bromo-2,6-diethylbenzonitrile across different assays.

Table 1: Inhibitory Activity Against PptT

| Compound | IC50 (μM) | MIC90 (μM) |

|---|---|---|

| 4-Bromo-2,6-diethylbenzonitrile | 0.99 | 3.1 |

The data reflects that this compound exhibits significant potency as an inhibitor of PptT, making it a candidate for further development as an anti-tuberculosis agent .

Case Studies

Several studies have investigated the biological effects of 4-bromo-2,6-diethylbenzonitrile:

-

Study on Antimicrobial Properties :

- A study published in Nature Communications assessed the efficacy of various benzonitrile derivatives against M. tuberculosis. The results showed that 4-bromo-2,6-diethylbenzonitrile had a notable effect on bacterial growth inhibition, supporting its potential as a therapeutic agent for tuberculosis .

-

Pharmacokinetic Studies :

- Pharmacokinetic evaluations indicated that while the compound is moderately soluble and has a favorable log P value, it shows rapid metabolism in human liver microsomes with a half-life under one hour . This suggests that while it may have potent biological activity, its stability and bioavailability could be limiting factors for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。